Ptp1B-IN-18 -

Ptp1B-IN-18

Catalog Number: EVT-15024708
CAS Number:
Molecular Formula: C26H19N3O4S
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ptp1B-IN-18 is classified under small molecule inhibitors targeting protein tyrosine phosphatases. It originates from a series of rational drug design efforts aimed at creating compounds that can effectively bind to the active site of PTP1B and inhibit its enzymatic activity. This compound is part of ongoing research into allosteric modulation and competitive inhibition strategies against PTP1B, which have shown promise in preclinical studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ptp1B-IN-18 typically involves several organic chemistry techniques, including:

  • Knoevenagel Condensation: This method is used for forming carbon-carbon bonds between aldehydes and active methylene compounds.
  • Friedel-Crafts Alkylation: A common reaction for attaching alkyl groups to aromatic rings, enhancing the compound's biological activity.
  • Refluxing: This process is employed to facilitate reactions under controlled temperatures, often using solvents like toluene.

The synthetic pathway may involve multiple steps where intermediates are purified through silica gel chromatography, followed by characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Ptp1B-IN-18.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ptp1B-IN-18 can be elucidated through X-ray crystallography or computational modeling techniques. The compound typically features a core structure that allows for specific interactions with the active site of PTP1B, which includes:

  • Catalytic Residues: Key amino acids such as Cys215, which plays a crucial role in the catalytic mechanism.
  • Hydrophobic Regions: These regions enhance binding affinity through van der Waals interactions.

Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its potential efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Ptp1B-IN-18 undergoes various chemical reactions that are pivotal for its inhibitory action on PTP1B. The primary reaction involves the formation of a stable complex between the inhibitor and the enzyme's active site, leading to:

Kinetic studies often utilize assays to determine the half-maximal inhibitory concentration (IC50) values, providing insight into the potency of Ptp1B-IN-18 compared to other known inhibitors.

Mechanism of Action

Process and Data

The mechanism of action for Ptp1B-IN-18 involves several steps:

  1. Binding: The compound binds to the active site of PTP1B, specifically interacting with key residues that stabilize the complex.
  2. Inhibition of Phosphatase Activity: By occupying the active site, Ptp1B-IN-18 prevents substrate access, thereby inhibiting the dephosphorylation process critical for insulin signaling.
  3. Conformational Changes: Binding may induce conformational changes in PTP1B that further reduce its activity.

Molecular dynamics simulations are often employed to visualize these interactions at an atomic level, providing valuable data on binding affinities and conformational stability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ptp1B-IN-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for small molecule drugs (e.g., 300–500 Da).
  • Solubility: Solubility in aqueous solutions is essential for bioavailability; modifications may be made to enhance this property.
  • Stability: Thermal and chemical stability under physiological conditions is crucial for maintaining efficacy during storage and administration.

Characterization studies often include assessments of melting point, pH stability, and solubility profiles.

Applications

Scientific Uses

Ptp1B-IN-18 has potential applications in various scientific fields:

  • Diabetes Research: As an inhibitor of PTP1B, it can be used in studies aimed at understanding insulin resistance mechanisms.
  • Drug Development: The compound serves as a lead candidate for developing new therapeutics targeting metabolic disorders.
  • Biochemical Assays: It can be utilized in assays designed to screen for additional inhibitors or to study enzyme kinetics related to protein tyrosine phosphatases.

Research surrounding Ptp1B-IN-18 continues to evolve, with ongoing investigations into its efficacy, safety profile, and potential incorporation into therapeutic regimens for managing type 2 diabetes mellitus.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical regulator of multiple signaling cascades with profound implications for human diseases. Its overexpression disrupts tyrosine phosphorylation homeostasis, contributing to metabolic dysfunctions, oncogenesis, and neurodegenerative disorders. As a validated therapeutic target, PTP1B inhibition represents a promising strategy for disease modulation, particularly through next-generation inhibitors like Ptp1B-IN-18.

Role of PTP1B in Metabolic Disorders and Oncogenesis

PTP1B serves as a master negative regulator of insulin and leptin signaling, positioning it centrally in the pathogenesis of type 2 diabetes (T2D), obesity, and associated cardiovascular complications. In metabolic tissues, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS1/2), attenuating phosphatidylinositol 3-kinase (PI3K)/Akt signaling and glucose uptake [1] [6]. PTP1B-/- mice exhibit enhanced insulin sensitivity, reduced adiposity, and resistance to diet-induced obesity, underscoring its therapeutic relevance [2]. Paradoxically, PTP1B also exhibits tissue-specific duality in cancer. While initially considered a tumor suppressor, PTP1B overexpression promotes malignancy in breast, ovarian, and colorectal cancers by enhancing HER2/ErbB2, JAK2/STAT3, and c-Src signaling pathways [6] [10]. For example, in HER2+ breast cancer, PTP1B stabilizes active ErbB2, accelerating tumor progression and metastasis [10].

Table 1: PTP1B Inhibitors in Clinical and Preclinical Development

InhibitorMechanismStatusKey Challenges
ErtiprotafibCompetitive catalytic inhibitionPhase II (Failed)Low specificity, off-target effects
TrodusquemineAllosteric inhibitionPhase I/IISelectivity over TCPTP
JTT-551Competitive inhibitionPreclinicalOral bioavailability issues
Ptp1B-IN-18Dual catalytic/allostericPreclinicalOptimizing tissue distribution

Molecular Mechanisms of PTP1B in Insulin and Leptin Signaling Pathways

PTP1B’s catalytic domain features a conserved signature motif ([I/V]HCXXGXXR[S/T]) centered on Cys215, which deprotonates at physiological pH to nucleophilically attack phosphotyrosine residues. This domain preferentially binds tandem phosphotyrosine motifs (e.g., IR’s pTyr1162/pTyr1163), facilitating efficient dephosphorylation [1] [7]. Structurally, PTP1B’s WPD loop (residues 179–187) undergoes a conformational shift upon substrate binding, positioning Asp181 to hydrolyze the phosphocysteine intermediate [4].

In insulin signaling, PTP1B directly dephosphorylates activated IR and IRS1/2, dampening PI3K/Akt activation and GLUT4 translocation [3]. Concurrently, PTP1B regulates leptin signaling by dephosphorylating JAK2 downstream of the leptin receptor (LEPR), suppressing STAT3-mediated satiety signals in the hypothalamus [6] [8]. Notably, PTP1B and its homolog T-cell PTP (TCPTP) exhibit temporal synergy: PTP1B primarily modulates early IR dephosphorylation, while TCPTP regulates sustained signaling [3].

PTP1B Dysregulation in Neurodegenerative Diseases and Cancer Progression

Beyond metabolism, PTP1B exacerbates neurodegeneration by impairing brain-derived neurotrophic factor (BDNF)/TrkB signaling and promoting neuroinflammation. In Alzheimer’s disease models, PTP1B overexpression correlates with tau hyperphosphorylation and amyloid-β accumulation [8] [9]. Additionally, PTP1B activates microglia via TLR4/NF-κB pathways, amplifying inflammatory cascades [9].

In cancer progression, PTP1B’s role is context-dependent. In ovarian carcinoma, PTP1B overexpression activates JNK signaling, inducing epithelial-mesenchymal transition (EMT) via Twist/E-cadherin/vimentin axis, thereby enhancing invasion and chemoresistance [10]. Conversely, in p53-/- backgrounds, PTP1B deletion accelerates B-cell lymphoma, highlighting its tumor-suppressive potential in specific settings [5].

Properties

Product Name

Ptp1B-IN-18

IUPAC Name

4-[[2-[(6-naphthalen-2-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

Molecular Formula

C26H19N3O4S

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C26H19N3O4S/c30-24(27-19-8-5-17(6-9-19)25(31)32)15-34-26-28-22-12-11-21(14-23(22)29-26)33-20-10-7-16-3-1-2-4-18(16)13-20/h1-14H,15H2,(H,27,30)(H,28,29)(H,31,32)

InChI Key

BWMULTFSOOKLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=C(C=C3)N=C(N4)SCC(=O)NC5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.